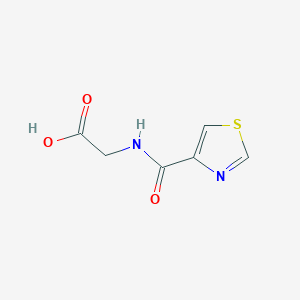

2-(1,3-Thiazol-4-ylformamido)acetic acid

Description

Properties

IUPAC Name |

2-(1,3-thiazole-4-carbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c9-5(10)1-7-6(11)4-2-12-3-8-4/h2-3H,1H2,(H,7,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQZQWACTBCZPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Construction via Thiourea and α-Halo Carbonyl Compounds

A classical and well-documented approach to synthesize 2-aminothiazolyl acetic acid derivatives involves the reaction of thiourea with α-halo carbonyl compounds such as ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate. This method is pivotal because the thiazole ring is formed through cyclization between the thiourea sulfur and the α-halo carbonyl compound, yielding ethyl (2-aminothiazol-4-yl)acetate hydrochloride or hydrobromide salts.

-

- Thiourea is suspended in water.

- A solution of 4-chloroacetoacetyl chloride in a chlorohydrocarbon solvent is added slowly at 5–10 °C.

- The reaction mixture is then allowed to warm to 25–30 °C to complete the cyclization.

- The resulting ethyl aminothiazolylacetate salt is neutralized to free the ester.

- Hydrolysis of the ester yields the free 2-aminothiazolylacetic acid.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Cyclization | Thiourea + ethyl 4-chloroacetoacetate chloride, 5–30 °C | Ethyl (2-aminothiazol-4-yl)acetate hydrochloride | High yield, salt form |

| Neutralization | Base (neutralizing agent) | Free ethyl aminothiazolylacetate | Isolated as free ester |

| Hydrolysis | Acidic or basic hydrolysis | 2-Aminothiazol-4-ylacetic acid | Sensitive to light, decarboxylation risk |

Formylation to Introduce the Formamido Group

The key functionalization step to obtain 2-(1,3-Thiazol-4-ylformamido)acetic acid from 2-aminothiazolylacetic acid involves formylation of the amino group on the thiazole ring.

-

- React 2-aminothiazolylacetic acid or its ester with formylating agents such as formic acid derivatives (e.g., formic acid, ethyl formate) or formamide under controlled conditions.

- The reaction is often conducted under mild heating to facilitate the formation of the formamido group (-NHCHO).

-

- The reaction must be carefully controlled to avoid overreaction or degradation of the sensitive thiazole ring.

- Purification is typically done by crystallization or chromatography.

Alternative Synthetic Routes via Cyclocondensation

Recent literature reports alternative cyclocondensation strategies to form substituted thiazole derivatives that can be precursors to this compound:

| Reaction Type | Starting Materials | Conditions | Outcome/Notes |

|---|---|---|---|

| Cyclocondensation | α-Bromoacyl derivative + thiourea | Acetic acid, 60 °C | Formation of substituted thiazoles |

Microwave-Assisted Knoevenagel Condensation for Thiazole Derivatives

Microwave-assisted synthesis has been employed to prepare related thiazole derivatives via Knoevenagel condensation, which could be adapted for the preparation of formamido-substituted thiazole acetic acids:

Summary Table of Preparation Methods

| Method No. | Key Step | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Cyclization of thiourea with α-halo carbonyl | Thiourea + ethyl 4-chloroacetoacetate chloride, 5–30 °C | High yield, industrially scalable | Light-sensitive product, decarboxylation risk |

| 2 | Formylation of amino group | Formic acid derivatives, mild heating | Direct introduction of formamido group | Requires careful control to avoid degradation |

| 3 | Cyclocondensation with thioamides | α-Bromoacyl derivatives + thiourea, acetic acid, 60 °C | Versatile substitution pattern | Moderate temperature, may need purification |

| 4 | Microwave-assisted Knoevenagel condensation | Sodium acetate, piperidine, glacial acetic acid, microwave | Rapid reaction, good yields | Not always applicable, some substrates less reactive |

Research Findings and Notes

- The classical thiourea cyclization method remains the cornerstone for preparing 2-aminothiazolylacetic acid derivatives, which are precursors to the target compound.

- Formylation is the critical step to obtain the formamido functionality, requiring mild and controlled conditions to preserve the thiazole ring integrity.

- Alternative cyclocondensation routes provide flexibility in substituent introduction but may require optimization for yield and purity.

- Microwave-assisted methods offer efficiency improvements but are more commonly applied to related thiazole derivatives rather than directly to this compound.

- The product's sensitivity to light and decarboxylation necessitates careful handling and storage.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Thiazol-4-ylformamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(1,3-Thiazol-4-ylformamido)acetic acid is a heterocyclic compound that contains a thiazole ring, consisting of a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. It is recognized for its various biological activities and is of interest in medicinal chemistry for its potential therapeutic uses.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in the synthesis of complex molecules.

Biology

- It exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological studies.

- Thiadiazole derivatives, related to this compound, have demonstrated anti-proliferative effects and modulation of certain processes, suggesting their potential in anticancer drug development .

- Studies have explored the effects of thiadiazole derivatives on cell viability using MTS assays, revealing that certain compounds significantly reduce cell viability even at low concentrations .

Medicine

- It shows potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.

Industry

- It is used in the development of biocides, fungicides, and dyes.

Chemical Reactions

This compound can undergo reactions such as oxidation, reduction, and substitution.

- Oxidation The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

- Reduction Reduction reactions can convert the thiazole ring to dihydrothiazoles.

- Substitution Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole ring.

HPLC Separation

Mechanism of Action

The mechanism of action of 2-(1,3-thiazol-4-ylformamido)acetic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(1,3-Thiazol-4-ylformamido)acetic acid can be contextualized against related compounds, including thiazole-oxadiazole hybrids, triazole derivatives, and phenyl-substituted analogs. Below is a detailed comparison:

Thiazole-Oxadiazole Hybrids

Example Compound : N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

- Structural Differences : Replaces the acetic acid group with an oxadiazole ring linked via a methylamine bridge.

- Biological Activity: Demonstrated cytotoxic activity against cancer cell lines, attributed to the oxadiazole’s electron-deficient nature, which may facilitate DNA intercalation.

Triazole Derivatives

Example Compound : 2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid

- Structural Differences : Substitutes the thiazole ring with a triazole ring and incorporates a thioether linkage.

- Functional Impact : The triazole ring offers greater metabolic stability due to its resistance to oxidative degradation. The thioether group may enhance lipophilicity, improving membrane permeability.

- Biological Activity : Exhibited antimicrobial and antifungal activities, likely due to the triazole’s ability to chelate metal ions critical for microbial enzymes. The thiazole analog’s sulfur atom may instead participate in hydrogen bonding or covalent interactions with biological targets.

Phenyl-Substituted Thiazole-Acetic Acid Analog

Example Compound : 2-{4-[(4-methyl-1,3-thiazole-5-yl)amido]phenyl}acetic acid

- Structural Differences : Incorporates a phenyl ring between the thiazole and acetic acid groups, with a methyl substituent on the thiazole.

- The methyl group may sterically hinder interactions with bulkier targets.

- Physicochemical Properties : Predicted higher logP (lipophilicity) compared to this compound, which lacks the phenyl spacer. This could reduce aqueous solubility but improve blood-brain barrier penetration.

Acetic Acid Derivatives

Example Compound : Acetic acid

- Structural Differences : Lacks the thiazole and amide groups.

- Functional Impact : Acetic acid’s simple structure limits its bioactivity but underscores the importance of the thiazole-amide moiety in this compound for targeted interactions.

- Physicochemical Properties : Acetic acid (pKa ≈ 4.76) is more acidic than its thiazole derivative due to the electron-withdrawing thiazole ring, which may stabilize the conjugate base of the latter, lowering acidity.

Research Findings and Implications

- Synthetic Routes : The synthesis of this compound likely involves amide coupling between thiazole-4-carboxylic acid and glycine derivatives, contrasting with cyclodehydrogenation methods used for oxadiazole hybrids or hydrazide cyclization for thiadiazoles .

- Biological Relevance: While oxadiazole and triazole derivatives show pronounced cytotoxic or antimicrobial effects, the acetic acid group in this compound may redirect its mechanism toward anti-inflammatory or enzyme-modulating pathways, warranting further pharmacological profiling.

- Computational Tools : Programs like SHELXL and ORTEP-3 could refine its crystal structure, aiding in structure-activity relationship studies .

Biological Activity

2-(1,3-Thiazol-4-ylformamido)acetic acid is a compound of interest due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C6H7N3O2S |

| Molecular Weight | 185.20 g/mol |

| Canonical SMILES | NC(=O)C(C(=O)O)N1C=CS=N1 |

Antimicrobial Properties

Research indicates that derivatives of thiazole, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacteria and fungi. For instance, compounds with similar thiazole structures have shown inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Studies have suggested that thiazole derivatives possess anti-inflammatory properties. The compound is believed to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models . This mechanism is crucial in developing treatments for chronic inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : The compound could interact with various receptors, modulating their activity and influencing cellular responses.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives. The results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) against several bacterial strains comparable to standard antibiotics .

Study on Anti-inflammatory Properties

In an experimental model using mice, the administration of this compound resulted in a significant reduction in paw edema induced by carrageenan. This suggests its potential as an anti-inflammatory agent .

Research Findings

Q & A

Basic: What are the common synthetic routes for 2-(1,3-Thiazol-4-ylformamido)acetic acid?

The synthesis typically involves multi-step organic reactions, such as:

- Condensation reactions : Refluxing thiazole derivatives with chloroacetic acid in an alkaline medium to form thioacetic acid intermediates (e.g., heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid) .

- Amide bond formation : Reacting thiazole-4-carboxylic acid derivatives with aminoacetic acid precursors in ethanol or acetic acid under controlled pH .

- Solvent selection : Absolute ethanol or glacial acetic acid is often used to enhance reaction efficiency and purity .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Key methods include:

- Spectroscopic techniques : IR-spectrophotometry to identify functional groups (e.g., C=O, N-H stretches) and NMR for carbon/hydrogen backbone verification .

- Chromatography : Thin-layer chromatography (TLC) to confirm compound homogeneity and purity .

- Crystallographic tools : X-ray diffraction using programs like SHELX for resolving crystal structures, particularly for derivatives with aromatic or heterocyclic substituents .

Advanced: How can computational methods predict the biological interactions of this compound?

- Molecular docking : Software like AutoDock or Schrödinger Suite models binding affinities to targets (e.g., enzymes or receptors) using the compound’s 3D structure derived from crystallography or DFT calculations .

- QSAR modeling : Correlates structural features (e.g., electron-withdrawing groups on the thiazole ring) with antimicrobial or anticancer activities observed in vitro .

- MD simulations : Assess stability of ligand-target complexes over time, identifying critical interactions like hydrogen bonds or hydrophobic contacts .

Advanced: What strategies resolve contradictions in biological activity data across studies?

- Degradation analysis : Monitor stability under varying conditions (e.g., pH, temperature) via HPLC-DAD to identify degradation products that may skew activity results .

- Dose-response reevaluation : Test activity across a broader concentration range to account for threshold effects or solvent interference .

- Structural analogs comparison : Compare activities of derivatives with modified substituents (e.g., phenyl vs. methyl groups) to isolate pharmacophoric motifs .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

- Solvent optimization : Replace ethanol with DMF or acetic acid to enhance solubility of hydrophobic intermediates .

- Catalyst use : Introduce sodium acetate to accelerate amide bond formation or reduce side reactions .

- Stoichiometric control : Precisely adjust molar ratios of reactants (e.g., 1:1.1 for aldehyde to triazole derivatives) to minimize unreacted starting material .

Basic: What analytical techniques assess purity and stability?

- HPLC-DAD : Quantifies the main compound and detects impurities using UV-vis spectra; validated methods are critical for pharmacokinetic studies .

- Mass balance studies : Ensure total recovery (main compound + degradation products) meets 95–105% thresholds under stress conditions (e.g., heat, light) .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability and decomposition pathways .

Advanced: How should degradation products be handled during stability studies?

- Isolation and identification : Use preparative HPLC or column chromatography to isolate degradation products, followed by MS/NMR for structural elucidation .

- Forced degradation protocols : Expose the compound to oxidative (H₂O₂), acidic (HCl), or basic (NaOH) conditions to simulate long-term stability issues .

- Mechanistic studies : Link degradation pathways (e.g., hydrolysis of the amide bond) to molecular structure using computational tools .

Advanced: What are the challenges in crystallizing this compound for X-ray analysis?

- Polymorphism : Multiple crystal forms may arise due to flexible side chains; screen solvents (e.g., DMSO/water mixtures) to isolate a stable polymorph .

- Twinned crystals : Use SHELXD for data integration or employ microseeding techniques to improve crystal quality .

- Low diffraction resolution : Optimize cryoprotection (e.g., glycerol) and data collection temperatures (100 K) to enhance signal-to-noise ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.